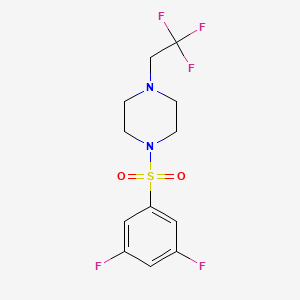
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 3,5-difluorophenylsulfonyl group and a 2,2,2-trifluoroethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates One common approach is to first synthesize the 3,5-difluorophenylsulfonyl chloride, which is then reacted with piperazine to form the sulfonyl-piperazine intermediate
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various alkylated or acylated derivatives.
科学的研究の応用
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
- 1-((3,5-Difluorophenyl)sulfonyl)piperazine
- 4-(2,2,2-Trifluoroethyl)piperazine
- 1-(Phenylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
Comparison
Compared to similar compounds, 1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the 3,5-difluorophenylsulfonyl and 2,2,2-trifluoroethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
生物活性
1-((3,5-Difluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a sulfonyl group and a trifluoroethyl moiety. The structural formula can be represented as follows:
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with sulfonyl groups can exhibit inhibitory effects on specific enzymes, such as carbonic anhydrases and other metabolic enzymes.
Pharmacological Profiles:
this compound has been studied for its potential as an:
- Antidepressant: Exhibiting activity as a serotonin receptor antagonist.
- Cognition Enhancer: In preclinical studies, it demonstrated the ability to reverse cognitive deficits in animal models.
Study 1: Antidepressant Activity
A study published in 2022 explored the compound's efficacy in reversing scopolamine-induced memory deficits in rats. The results indicated significant improvement in cognitive functions compared to control groups, suggesting its potential application in treating cognitive impairments associated with depression .
Study 2: Enzyme Inhibition
Another research effort utilized artificial neural networks to predict the biological activity of similar sulfonamide compounds. The findings indicated that structural modifications could enhance selectivity and potency against human carbonic anhydrase II (hCA II), hinting at the possible applications of related compounds in therapeutic settings .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
1-(3,5-difluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F5N2O2S/c13-9-5-10(14)7-11(6-9)22(20,21)19-3-1-18(2-4-19)8-12(15,16)17/h5-7H,1-4,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEAMYLEWMYZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F5N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














